2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride

Catalog No.
S14003310
CAS No.
M.F
C22H25ClN2O4
M. Wt
416.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}p...

Product Name

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride

IUPAC Name

2-[4-amino-1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]acetic acid;hydrochloride

Molecular Formula

C22H25ClN2O4

Molecular Weight

416.9 g/mol

InChI

InChI=1S/C22H24N2O4.ClH/c23-22(13-20(25)26)9-11-24(12-10-22)21(27)28-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19;/h1-8,19H,9-14,23H2,(H,25,26);1H

InChI Key

QUULIAZQGKDOCG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(CC(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl

2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride is a complex organic compound characterized by its unique structural features, including a piperidine ring and a fluorenylmethoxycarbonyl group. The molecular formula is C20H24ClN3O3C_{20}H_{24}ClN_{3}O_{3} with a molecular weight of approximately 397.87 g/mol. This compound exhibits potential therapeutic properties due to its structural similarities to amino acids and its incorporation of the fluorenyl group, which is often utilized in drug design and synthesis.

Typical of amino acids and amines, including:

  • Acid-Base Reactions: The amino group can act as a base, while the carboxylic acid group can donate protons, allowing the formation of zwitterionic forms under physiological conditions.
  • Peptide Bond Formation: The carboxylic acid group can react with other amines to form peptide bonds, making it relevant in peptide synthesis.
  • Nucleophilic Substitution: The piperidine nitrogen can undergo nucleophilic substitution reactions, potentially modifying the compound for various applications.

Preliminary studies suggest that 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride may exhibit biological activities such as:

  • Anticancer Properties: Due to its structural components, it may interact with biological targets involved in cancer cell proliferation.
  • Neuroprotective Effects: Compounds with similar structures have shown promise in neuroprotection, potentially influencing neurotransmitter systems.
  • Antimicrobial Activity: There is potential for this compound to exhibit antimicrobial properties, similar to other derivatives containing piperidine.

The synthesis of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride typically involves several steps:

  • Protection of Amino Groups: The amino group on piperidine is protected using a fluorenylmethoxycarbonyl (Fmoc) group.
  • Formation of the Acetic Acid Moiety: The acetic acid part is introduced through standard carboxylic acid synthesis techniques.
  • Deprotection and Purification: After the desired structure is formed, the protecting groups are removed under acidic or basic conditions, followed by purification through chromatography.

This compound has several potential applications:

  • Pharmaceutical Development: It could serve as a lead compound in drug discovery for various diseases due to its unique structure and biological activity.
  • Research Reagent: It may be used in biochemical assays and studies involving amino acids and peptides.
  • Synthetic Intermediate: This compound can act as an intermediate in the synthesis of more complex molecules or pharmaceuticals.

Interaction studies are crucial for understanding the pharmacodynamics of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride. These studies typically focus on:

  • Binding Affinity: Evaluating how well this compound binds to target proteins or receptors.
  • Mechanism of Action: Understanding how it influences cellular pathways or biological processes.
  • Synergistic Effects: Investigating potential synergistic effects when combined with other therapeutic agents.

Several compounds share structural similarities with 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
2-(4-amino)-6-(4-tritylsulfanylbutylamino)hexanoic acidC44H46N2O4SC_{44}H_{46}N_{2}O_{4}SContains trityl sulfanyl group; used in peptide synthesis
(S)-5-(benzyloxycarbonylamino)-2-pentanoic acidC28H28N2O6C_{28}H_{28}N_{2}O_{6}Features benzyloxycarbonyl group; potential for drug development
2-(4-(6-dimethylaminonaphthalen-2-yloxy)-1-methylbenzene)acetic acidC25H28N2O3C_{25}H_{28}N_{2}O_{3}Incorporates naphthalenic structure; relevant in medicinal chemistry

These compounds highlight the unique attributes of 2-(4-amino-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)acetic acid hydrochloride, particularly its specific functional groups that may confer distinct biological activities and synthetic utility.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

416.1502850 g/mol

Monoisotopic Mass

416.1502850 g/mol

Heavy Atom Count

29

Dates

Last modified: 08-10-2024

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